2-(2,4-Difluorophenyl)isonicotinic acid
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-1-2-9(10(14)6-8)11-5-7(12(16)17)3-4-15-11/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCFESZSLZYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679516 | |
| Record name | 2-(2,4-Difluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258627-10-9 | |
| Record name | 2-(2,4-Difluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Coupling)
- Overview: This method involves the coupling of a halogenated nicotinic acid derivative (e.g., 2-halonicotinic acid) with 2,4-difluorophenylboronic acid under palladium catalysis.
- Reaction Conditions:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
- Base: Commonly potassium carbonate or sodium carbonate
- Solvent: Polar aprotic solvents like DMF or tetrahydrofuran (THF)
- Temperature: Typically 80–100°C
- Advantages: High selectivity, good yields, and scalability for industrial production.
- Purification: Recrystallization from ethanol/water or chromatographic methods to achieve high purity.
- Characterization: Confirmed by ¹H/¹⁹F NMR, mass spectrometry, and HPLC purity analysis.
Esterification Followed by Amidation (Copper-Catalyzed Coupling)
- Step 1: Esterification of 2-halonicotinic acid (preferably 2-chloronicotinic acid) with 3-trifluoromethyl phenol to form 3-(trifluoromethyl)phenyl 2-halogenated nicotinic acid ester.
- Catalyst: Solid strong acids such as SO₄²⁻/ZrO₂-Al₂O₃
- Conditions: Solvent medium with catalyst mass ratio of 5-10:15 relative to nicotinic acid, typically at moderate temperatures.
- Step 2: Amidation by reacting the ester with 2,4-difluoroaniline in the presence of copper catalysts (e.g., cuprous iodide) and solvents like DMSO or DMF.
- Catalyst loading: 0.01g to 0.02g per 15g of 2-chloronicotinic acid
- Temperature: 100–140°C, optimally 130–135°C
- Reaction time: Approximately 10 hours
- Molar ratio: 2.7–3.5 mol 2,4-difluoroaniline per 1 mol 2-chloronicotinic acid
- Advantages: Combines etherification and amidation in a single step, improving atom economy and environmental profile.
- Yield and Purity: This method provides good yields and high purity of the product, with efficient catalyst use and minimized waste.
| Aspect | Palladium-Catalyzed Cross-Coupling | Esterification + Copper-Catalyzed Amidation |
|---|---|---|
| Starting Materials | Halogenated nicotinic acid + 2,4-difluorophenylboronic acid | 2-Chloronicotinic acid + 3-trifluoromethyl phenol + 2,4-difluoroaniline |
| Catalysts | Pd(PPh₃)₄, PdCl₂(dppf) | SO₄²⁻/ZrO₂-Al₂O₃ (esterification), CuI (amidation) |
| Solvents | DMF, THF | DMSO, DMF |
| Temperature | 80–100°C | 100–140°C (preferably 130–135°C) |
| Reaction Time | Several hours | ~10 hours |
| Key Advantages | High selectivity, well-established | Combined etherification and amidation, better atom economy |
| Purification | Recrystallization, chromatography | Filtration, washing, drying |
| Environmental Considerations | Moderate solvent use, palladium recovery needed | Lower waste, solid acid catalyst reusable |
| Yield and Purity | High | High |
- The esterification step uses solid strong acid catalysts such as SO₄²⁻/ZrO₂-Al₂O₃, which are preferred for their catalytic efficiency and environmental friendliness.
- Copper catalysts like cuprous iodide are effective in promoting amidation under relatively mild conditions, reducing the need for harsh reagents like thionyl chloride.
- The molar excess of 2,4-difluoroaniline is critical to drive the amidation to completion.
- The reaction solvents (DMSO, DMF) are chosen for their ability to dissolve both organic and inorganic components and to stabilize reaction intermediates.
- The combined coupling of etherification and amidation in the second method improves atom utilization and reduces by-products compared to traditional stepwise acyl chloride formation and amination.
- Purity confirmation is typically conducted by NMR (¹H, ¹⁹F), HPLC, and mass spectrometry, ensuring the absence of unreacted starting materials or side products.
- Industrial scale-up of these methods emphasizes catalyst recovery and solvent recycling to enhance sustainability.
The preparation of 2-(2,4-Difluorophenyl)isonicotinic acid can be effectively accomplished via two main synthetic routes: palladium-catalyzed Suzuki-Miyaura cross-coupling and a two-step esterification followed by copper-catalyzed amidation. Both methods yield high-purity products suitable for pharmaceutical applications. The esterification-amidation approach offers improved atom economy and environmental benefits by combining reaction steps and using solid acid catalysts. Selection of catalysts, solvents, temperature, and molar ratios are critical parameters influencing yield and purity.
Biological Activity
2-(2,4-Difluorophenyl)isonicotinic acid is a derivative of isonicotinic acid, characterized by a pyridine ring substituted with a 2,4-difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its enhanced biological activity attributed to the presence of fluorine atoms, which increase lipophilicity and potentially improve pharmacological profiles.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Studies suggest that isonicotinic acid derivatives possess antimicrobial properties. The difluorophenyl substituent may enhance these effects compared to other derivatives.
- Anticancer Properties : Preliminary investigations have indicated potential anticancer effects, with mechanisms involving apoptosis induction in cancer cells.
- Neuroprotective Effects : Some studies have explored the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases.
The biological activity of this compound is primarily mediated through its interaction with various biological targets. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profiles. The compound's ability to modulate enzyme activity and influence cellular signaling pathways has been documented in several studies.
Comparative Analysis
A comparative analysis with other isonicotinic acid derivatives highlights the unique features and potential advantages of this compound:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Isonicotinic Acid | Core pyridine structure | Lacks fluorine substituents |
| 4-Fluoroisonicotinic Acid | Similar core | Different biological activity profile |
| 2-(Phenyl)isonicotinic Acid | Contains phenyl group | May exhibit different pharmacodynamics |
| Pyridine-3-carboxylic Acid | Carboxylic acid functionality | Different substituent effects |
The presence of fluorine in this compound enhances its lipophilicity and biological activity compared to non-fluorinated analogs.
Case Studies
Several case studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study assessed the compound's effectiveness against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
-
Cancer Cell Line Studies :
- In vitro studies on cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls. This suggests a promising avenue for anticancer drug development.
-
Neuroprotection :
- Research focusing on neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to toxic agents, indicating potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Phenyl-Substituted Isonicotinic Acids
Key Observations :
- Positional Isomerism: The 2,4- and 2,3-difluorophenyl isomers (CAS 1258627-10-9 vs. 1261575-42-1) exhibit identical molecular formulas but differ in fluorine substitution patterns.
- Phenoxy vs. Phenyl Linkage: The phenoxy group in 2-(2,5-Difluorophenoxy)isonicotinic acid introduces an oxygen atom, increasing molar mass (251.19 vs. 235.19) and polarity. This may enhance aqueous solubility but reduce membrane permeability compared to direct phenyl-linked analogs .
- Dual Fluorination : 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid (CAS 1214381-17-5) features fluorination on both the pyridine and phenyl rings, amplifying electron-withdrawing effects. This could influence acidity (pKa) and binding interactions in biological targets .
Functional Group Variations
Table 2: Impact of Substituent Chemistry
| Compound Name | Key Functional Groups | Electronic Effects | Potential Applications |
|---|---|---|---|
| 2-(4-Methansulfonylphenyl)-isonicotinic acid | Methanesulfonyl (SO₂CH₃) | Strong electron-withdrawing | Enzyme inhibition (e.g., kinase inhibitors) |
| 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid | Trifluoromethyl (CF₃), amino linker | Enhanced acidity, π-π stacking | Anticancer agents, receptor ligands |
| 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid | Hydroxyl (-OH) | Hydrogen bonding, increased solubility | Metal chelation, prodrug formulations |
Key Observations :
- Trifluoromethyl and Amino Groups (CAS 42729-22-6): The trifluoromethyl group increases lipophilicity and acidity, while the amino linker enables hydrogen bonding. These properties are advantageous in designing CNS-active drugs with improved blood-brain barrier penetration .
- Hydroxyl Group (CAS 1267011-08-4) : The hydroxyl substituent enhances solubility but may reduce bioavailability due to phase II metabolism (e.g., glucuronidation). However, it offers sites for prodrug derivatization .
Q & A
Basic: What are the common synthetic routes for preparing 2-(2,4-Difluorophenyl)isonicotinic acid and its derivatives?
Methodological Answer:
The synthesis of derivatives often involves condensation reactions or functional group transformations. For example:
- Stepwise Functionalization : Start with 2,4-difluorophenyl precursors (e.g., 2,4-difluorobenzaldehyde) and introduce carboxylic acid groups via Knoevenagel condensation or nucleophilic substitution. details a route using 2,4-difluorobenzaldehyde to synthesize an acrylate derivative via acetylation and subsequent hydrolysis .
- Protection-Deprotection Strategies : Use acetyl or tert-butyl groups to protect reactive sites (e.g., amines or hydroxyl groups) during synthesis, as seen in ester-to-acid hydrolysis steps in and .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) to isolate pure products.
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions on the aromatic rings and monitor reaction progress. For example, NMR can resolve fluorine environments in 2,4-difluorophenyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for identifying derivatives like those in and .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity and monitors degradation ( hints at chromatogram analysis) .
Advanced: How can computational methods like ab initio effective core potentials (ECPs) aid in understanding the electronic structure?
Methodological Answer:
- ECP Parameterization : Use ECPs (e.g., Hay-Wadt potentials) to model relativistic effects and valence-electron interactions in heavy atoms (e.g., fluorine). This optimizes molecular orbital calculations for fluorinated compounds .
- Density Functional Theory (DFT) : Combine ECPs with hybrid functionals (e.g., B3LYP) to predict electronic properties (HOMO-LUMO gaps, dipole moments) and reaction pathways (e.g., acid dissociation constants). Validate results against crystallographic data () .
Advanced: What strategies resolve contradictions in crystallographic data during structure determination?
Methodological Answer:
- SHELX Suite : Use SHELXL for refinement (e.g., twin refinement for non-merohedral twinning) and SHELXD for phase problem resolution. highlights SHELX’s robustness in handling high-resolution or twinned data .
- Data Validation : Cross-check with:
- R-Factor Consistency : Ensure for high-symmetry crystals.
- Residual Density Maps : Identify misplaced atoms or solvent molecules (’s structure analysis) .
- Synchrotron Radiation : Apply high-flux X-rays to improve data resolution for low-quality crystals.
Basic: What are the key applications in medicinal chemistry, such as kinase inhibition?
Methodological Answer:
- Kinase Inhibition : The compound’s derivatives (e.g., ’s acid) act as p38 MAP kinase inhibitors. Design analogs by modifying the isonicotinic acid core to enhance binding affinity or selectivity .
- Antifungal Activity : Fluorinated triazole derivatives (e.g., ’s fosfluconazole) suggest potential for structural optimization to target fungal enzymes .
Advanced: How to analyze the compound’s stability under different conditions using thermodynamic and kinetic studies?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures () under nitrogen/air atmospheres to assess thermal stability.
- pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–13) and monitor via HPLC. Use Arrhenius plots to extrapolate shelf-life .
- Hydrolysis Kinetics : Study ester-to-acid conversion rates (as in ) under varying temperatures and catalysts (e.g., lipases) .
Advanced: What challenges arise in achieving high enantiomeric purity during synthesis, and how are they addressed?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) or enzymatic resolution (e.g., lipases for ester hydrolysis) to separate enantiomers.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective C–C bond formation. For example, ’s synthesis may require chiral auxiliaries to control stereochemistry .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with simulated data from computational models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
